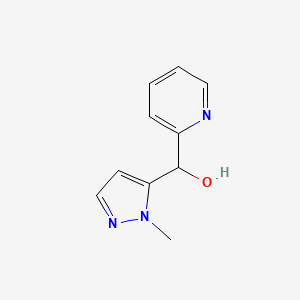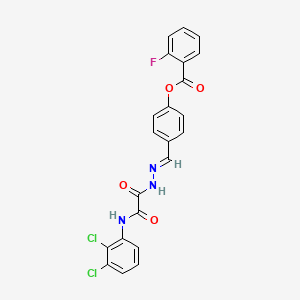
Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzofuran core, substituted with bromine, dichlorobenzyl, and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.
Etherification: The 5-position is substituted with the 2,6-dichlorobenzyl group through an etherification reaction, typically using a suitable base and a dichlorobenzyl halide.
Esterification: The carboxylate group is introduced through an esterification reaction, often involving the reaction of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity, and ensuring cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and benzofuran rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinones and other oxidized aromatic compounds.
Reduction: Dehalogenated derivatives.
Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where benzofuran derivatives have shown efficacy.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and dichlorobenzyl groups can enhance its binding affinity and specificity for certain targets.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 6-bromo-5-((2,4-dichlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-((2,2-dimethylpropanoyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
- Ethyl 6-bromo-5-((2-chlorobenzyl)oxy)-2-methyl-1-benzofuran-3-carboxylate
Uniqueness
Ethyl 6-bromo-5-((2,6-dichlorobenzyl)oxy)-2-phenyl-1-benzofuran-3-carboxylate is unique due to the specific arrangement of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both bromine and dichlorobenzyl groups provides a distinct profile compared to similar compounds, potentially leading to unique applications and effects.
Propiedades
Fórmula molecular |
C24H17BrCl2O4 |
|---|---|
Peso molecular |
520.2 g/mol |
Nombre IUPAC |
ethyl 6-bromo-5-[(2,6-dichlorophenyl)methoxy]-2-phenyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C24H17BrCl2O4/c1-2-29-24(28)22-15-11-21(30-13-16-18(26)9-6-10-19(16)27)17(25)12-20(15)31-23(22)14-7-4-3-5-8-14/h3-12H,2,13H2,1H3 |
Clave InChI |
UIMJPLFBPGSSFU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(OC2=CC(=C(C=C21)OCC3=C(C=CC=C3Cl)Cl)Br)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 4-{(E)-[({[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoate](/img/structure/B12047869.png)

![2-{1-[2-(2-Chloro-phenyl)-acetyl]-piperidin-4-yl)-thiazole-4-carboxylic acid](/img/structure/B12047881.png)

![7-hydroxy-N-(2-methoxyphenyl)-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide](/img/structure/B12047886.png)


![N-(2-Chlorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12047912.png)

![N-(2,6-dichlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12047928.png)
![2-{[4-(4-Chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12047933.png)

